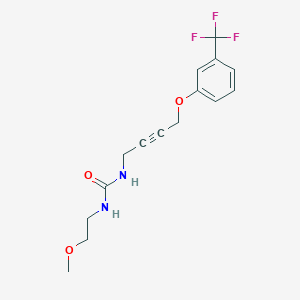

1-(2-Methoxyethyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea

Description

1-(2-Methoxyethyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea is a synthetic urea derivative featuring a 2-methoxyethyl group and a but-2-yn-1-yl linker connected to a 3-(trifluoromethyl)phenoxy moiety.

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N2O3/c1-22-10-8-20-14(21)19-7-2-3-9-23-13-6-4-5-12(11-13)15(16,17)18/h4-6,11H,7-10H2,1H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPZOIXYZKRIMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCC#CCOC1=CC=CC(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea typically involves multiple steps:

Formation of the but-2-yn-1-yl intermediate: This step might involve the reaction of an appropriate alkyne with a halogenated precursor under palladium-catalyzed coupling conditions.

Attachment of the trifluoromethylphenoxy group: This could be achieved through a nucleophilic substitution reaction where the phenoxy group is introduced.

Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound might be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions could be used to modify the alkyne or other functional groups.

Substitution: The trifluoromethylphenoxy group could be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Various nucleophiles like amines, thiols, or halides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alkane or alcohol.

Scientific Research Applications

1-(2-Methoxyethyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea could have several scientific research applications:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways.

Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 1-(2-Methoxyethyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea would depend on its specific biological or chemical activity. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding or chemical modification.

Comparison with Similar Compounds

Key Takeaways

Structural Flexibility vs.

Electron-Withdrawing Groups: The 3-CF₃ phenoxy group aligns with trends in kinase inhibitors (e.g., Sorafenib), where CF₃ enhances binding to hydrophobic pockets .

Functional Group Trade-offs : The methoxyethyl group may improve solubility over halogenated analogs but could reduce metabolic stability compared to Sorafenib’s pyridine-carboxamide .

Biological Activity

1-(2-Methoxyethyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea, identified by its CAS number 1421484-08-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

The molecular formula for this compound is , with a molecular weight of 330.30 g/mol. The structure features a urea functional group, which is known for its role in various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 330.30 g/mol |

| CAS Number | 1421484-08-3 |

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with cellular proteins and enzymes. This interaction can modulate several biological processes, including:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in pathways such as inflammation and cancer progression.

- Receptor Binding : The compound may interact with receptors that mediate cellular signaling pathways, potentially influencing cell proliferation and apoptosis.

Pharmacological Studies

Recent studies have highlighted the potential of urea derivatives in various therapeutic areas:

- Anticancer Activity : Urea derivatives have demonstrated cytotoxic effects against several cancer cell lines. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth in vitro and in vivo.

- Anti-inflammatory Effects : Research indicates that urea derivatives can reduce inflammation markers in cellular models, suggesting potential use in treating inflammatory diseases.

- Antimicrobial Properties : Some studies have reported antimicrobial activities against various bacterial strains, indicating a possible application in developing new antibiotics.

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of urea derivatives, a related compound was tested against human breast cancer cell lines (MDA-MB-231). The results indicated that the compound exhibited significant cytotoxicity with an IC50 value of approximately 10 µM, suggesting potent anticancer activity .

Case Study 2: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory effects of urea derivatives in a mouse model of arthritis. The administration of a similar compound resulted in a marked reduction in paw swelling and inflammatory cytokine levels compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.